molecular formula C10H8F3NOS2 B3037458 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol CAS No. 478047-19-7

3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol

Cat. No.: B3037458
CAS No.: 478047-19-7
M. Wt: 279.3 g/mol
InChI Key: MGAYSUAHHXHVHX-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol typically involves the reaction of 2-mercaptobenzothiazole with trifluoroacetone under basic conditions. The reaction proceeds through the formation of a thioether linkage between the benzothiazole ring and the trifluoropropanol moiety. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The trifluoropropanol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the trifluoropropanol moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanol
  • 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid

Uniqueness

3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol is unique due to the presence of the trifluoropropanol moiety, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NOS2/c11-10(12,13)8(15)5-16-9-14-6-3-1-2-4-7(6)17-9/h1-4,8,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAYSUAHHXHVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222829
Record name 3-(2-Benzothiazolylthio)-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478047-19-7
Record name 3-(2-Benzothiazolylthio)-1,1,1-trifluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Benzothiazolylthio)-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol
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3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol
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3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol
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